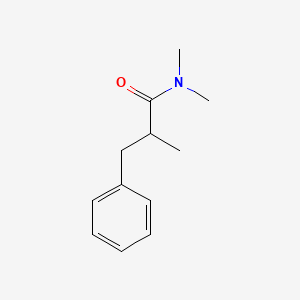
(3-(2,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(2,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)acetic acid is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a pyridazinone ring attached to a dimethylphenyl group and an acetic acid moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethylphenylhydrazine with an appropriate diketone to form the pyridazinone ring. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the condensation and subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(2,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(3-(2,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3-(2,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,4-Dimethylphenyl)acetic acid: Similar structure but lacks the pyridazinone ring.
6-Oxo-1(6H)-pyridazinylacetic acid: Similar structure but lacks the dimethylphenyl group.
(3-Phenyl-6-oxo-1(6H)-pyridazinyl)acetic acid: Similar structure but with a phenyl group instead of a dimethylphenyl group.
Uniqueness
(3-(2,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)acetic acid is unique due to the combination of the pyridazinone ring, dimethylphenyl group, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of both the pyridazinone ring and the dimethylphenyl group enhances its potential for various applications in scientific research and industry.
Propriétés
Numéro CAS |
853334-27-7 |
|---|---|
Formule moléculaire |
C14H14N2O3 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetic acid |
InChI |
InChI=1S/C14H14N2O3/c1-9-3-4-11(10(2)7-9)12-5-6-13(17)16(15-12)8-14(18)19/h3-7H,8H2,1-2H3,(H,18,19) |
Clé InChI |
SEMQOMFUPCHVGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11957458.png)






![3-[(4-Chloro-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11957502.png)

![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11957515.png)


![1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride](/img/structure/B11957539.png)

